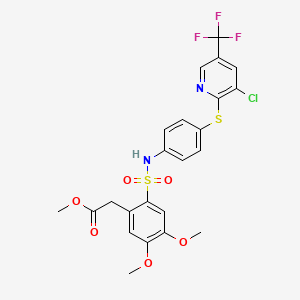

Methyl 2-(2-(((4-(3-chloro-5-(trifluoromethyl)(2-pyridylthio))phenyl)amino)sulfonyl)-4,5-dimethoxyphenyl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-(2-(((4-(3-chloro-5-(trifluoromethyl)(2-pyridylthio))phenyl)amino)sulfonyl)-4,5-dimethoxyphenyl)acetate is a useful research compound. Its molecular formula is C23H20ClF3N2O6S2 and its molecular weight is 576.99. The purity is usually 95%.

BenchChem offers high-quality Methyl 2-(2-(((4-(3-chloro-5-(trifluoromethyl)(2-pyridylthio))phenyl)amino)sulfonyl)-4,5-dimethoxyphenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(2-(((4-(3-chloro-5-(trifluoromethyl)(2-pyridylthio))phenyl)amino)sulfonyl)-4,5-dimethoxyphenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Agrochemicals: Protection of Crops

Methyl 2-(2-(((4-(3-chloro-5-(trifluoromethyl)(2-pyridylthio))phenyl)amino)sulfonyl)-4,5-dimethoxyphenyl)acetate: and its derivatives play a crucial role in safeguarding crops from pests. The introduction of fluazifop-butyl, a TFMP (trifluoromethylpyridine) derivative, marked a significant milestone in agrochemicals. Over 20 new TFMP-containing agrochemicals have since acquired ISO common names. These compounds owe their biological activity to the unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety .

Pharmaceuticals: Therapeutic Agents

Several TFMP derivatives find applications in pharmaceuticals. Five pharmaceutical products containing the TFMP moiety have received market approval, and additional candidates are undergoing clinical trials. The distinct properties of the fluorine atom and the pyridine moiety contribute to their therapeutic effects. Expect further discoveries in this field as researchers explore novel applications for TFMP .

Veterinary Medicine: Treating Animals

Two veterinary products containing the TFMP moiety have been granted market approval. These compounds serve as valuable tools for managing animal health and well-being. Their unique structural features make them effective in veterinary applications .

Vapor-Phase Reactions: Synthetic Chemistry

TFMP derivatives participate in vapor-phase reactions, making them useful in synthetic chemistry. Researchers leverage their reactivity and stability to create novel compounds and functional materials. The trifluoromethyl group’s presence enhances the versatility of these reactions .

Suzuki–Miyaura Coupling: Carbon–Carbon Bond Formation

The trifluoromethyl group in TFMP derivatives can be harnessed for Suzuki–Miyaura cross-coupling reactions. This transition metal-catalyzed process is widely applied for constructing carbon–carbon bonds. TFMP-containing compounds serve as valuable boron reagents in this context, enabling the synthesis of diverse organic molecules .

Functional Materials: Tailoring Properties

Researchers explore the incorporation of TFMP derivatives into functional materials. By leveraging the unique properties of the trifluoromethyl group, they can fine-tune material characteristics such as solubility, stability, and reactivity. These applications span areas like polymers, coatings, and electronic devices .

Mechanism of Action

Target of Action

It is known that trifluoromethylpyridines, a key structural motif in this compound, are widely used in the agrochemical and pharmaceutical industries . They are primarily used for the protection of crops from pests .

Mode of Action

The biological activities of trifluoromethylpyridine (tfmp) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Biochemical Pathways

Tfmp derivatives are known to play a significant role in various biochemical processes in the agrochemical and pharmaceutical industries .

Pharmacokinetics

The suzuki–miyaura (sm) cross-coupling reaction, which is widely used in the synthesis of such compounds, is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Result of Action

It is known that more than 20 new tfmp-containing agrochemicals have acquired iso common names, and several tfmp derivatives are also used in the pharmaceutical and veterinary industries .

properties

IUPAC Name |

methyl 2-[2-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]sulfamoyl]-4,5-dimethoxyphenyl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20ClF3N2O6S2/c1-33-18-8-13(9-21(30)35-3)20(11-19(18)34-2)37(31,32)29-15-4-6-16(7-5-15)36-22-17(24)10-14(12-28-22)23(25,26)27/h4-8,10-12,29H,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTRZXQLZBNMQIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)CC(=O)OC)S(=O)(=O)NC2=CC=C(C=C2)SC3=C(C=C(C=N3)C(F)(F)F)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20ClF3N2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

577.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[2-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]sulfamoyl]-4,5-dimethoxyphenyl]acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-morpholino-3-nitrobenzamide](/img/structure/B2835004.png)

![[3-(2-Hydroxy-ethylamino)-propyl]-carbamic acid tert-butyl ester](/img/structure/B2835008.png)

![2-[2-(isopropylamino)-2-oxoethyl]-N-(4-methylbenzyl)-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2835017.png)

![N-[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]prop-2-enamide](/img/structure/B2835027.png)